molecular formula C15H18N2O2S B12794839 trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine CAS No. 141034-17-5

trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine

Cat. No.: B12794839
CAS No.: 141034-17-5
M. Wt: 290.4 g/mol
InChI Key: AKKUNFXLBYLQBZ-WYAMFQBQSA-N
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Description

trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine: is a synthetic organic compound known for its potential antidepressant properties. This compound belongs to the class of thiazolidines, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the hydroxy-tetrahydronaphthalene moiety and the acetyl group contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine has been studied for its potential antidepressant activity. It has shown promising results in preclinical studies, outperforming some traditional antidepressants .

Medicine

The compound’s potential antidepressant properties make it a candidate for further development into therapeutic agents. Its unique mechanism of action could offer advantages over existing treatments.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical properties make it suitable for various applications .

Mechanism of Action

The antidepressant activity of trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine is believed to be due to its interaction with neurotransmitter systems in the brain. It may inhibit the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing mood. Additionally, it may modulate other pathways involved in mood regulation .

Comparison with Similar Compounds

Similar Compounds

    Imipramine: A tricyclic antidepressant with a different structure but similar antidepressant effects.

    Amitriptyline: Another tricyclic antidepressant with a different mechanism of action.

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different chemical structure.

Uniqueness

trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine is unique due to its thiazolidine ring and the presence of the hydroxy-tetrahydronaphthalene moiety. These structural features contribute to its distinct pharmacological profile and potential advantages over traditional antidepressants .

Properties

CAS No.

141034-17-5

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

1-[3-[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2-imino-1,3-thiazolidin-5-yl]ethanone

InChI

InChI=1S/C15H18N2O2S/c1-9(18)13-8-17(15(16)20-13)14-11-5-3-2-4-10(11)6-7-12(14)19/h2-5,12-14,16,19H,6-8H2,1H3/t12-,13?,14-/m1/s1

InChI Key

AKKUNFXLBYLQBZ-WYAMFQBQSA-N

Isomeric SMILES

CC(=O)C1CN(C(=N)S1)[C@H]2[C@@H](CCC3=CC=CC=C23)O

Canonical SMILES

CC(=O)C1CN(C(=N)S1)C2C(CCC3=CC=CC=C23)O

Origin of Product

United States

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